Fluvirucin B2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

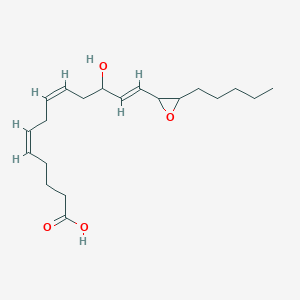

Fluvirucin B2 is a natural product found in Actinomyces with data available.

Wissenschaftliche Forschungsanwendungen

Biosynthetic Pathway and Enzymatic Activity

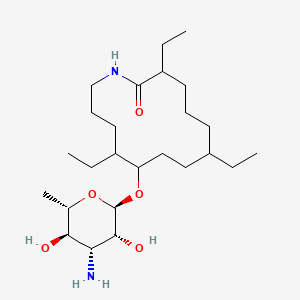

- Fluvirucin B2, a 14-membered macrolactam polyketide, exhibits antifungal and antivirus activities. Its biosynthetic gene cluster, identified in Actinomadura fulva subsp. indica ATCC 53714, includes polyketide synthases and β-amino acid-carrying enzymes. The adenylation enzyme FlvN, crucial for β-amino acid substrate incorporation, shows a strong preference for l-aspartate, influencing the biosynthesis of this compound (Miyanaga et al., 2016).

Polyketide Synthase in Fluvirucin B1 Biosynthesis

- Fluvirucin B1's polyketide synthase, related to this compound, was analyzed in Actinomadura vulgaris. This synthase plays a key role in the production of fluvirucin B1, a compound similar to B2, showing activity against infectious fungi and influenza A (Lin et al., 2013).

Antifungal Macrolactams from Marine-Derived Actinomycete

- New macrolactams, fluvirucins B7–B10, were isolated from a marine-derived actinomycete, highlighting the diversity and potential of fluvirucins, including B2, in antifungal applications. These compounds enriched the N-acetylated derivatives of fluvirucins, offering insights into fluvirucin polyketide biosynthesis (Yu et al., 2022).

Synthetic Approaches to Fluvirucins

- A route to synthesize fluvirucins B2-B5 was developed, showcasing an efficient approach to create the common aglycon of these compounds. This synthesis is crucial for understanding and utilizing this compound's structural and functional properties (Llàcer et al., 2009).

Anthelmintic Properties of Fluvirucin Macrolactams

- Macrolactams including fluvirucin B1 and B3, related to B2, showed anthelmintic activity against Haemonchus contortus larvae, suggesting potential applications of this compound in this area. This research broadens the scope of fluvirucins' biomedical applications (Ayers et al., 2008).

Isolation of New Macrolactam Fluvirucin B6

- Fluvirucin B6, a new 14-membered macrolactam, was isolated from Nocardiopsis sp., indicating the potential for discovering new variants of fluvirucin, like B2, with distinct biological activities (Leutou et al., 2018).

Review of Fluvirucins: Synthesis and Biosynthesis

- A comprehensive review of fluvirucins, including their isolation, biological activities, biosynthesis, and synthesis, provides a broad understanding of compounds like this compound. This review covers the synthesis of fluvirucins and their aglycons, emphasizing synthetic strategies and stereochemical aspects (Amat et al., 2016).

Eigenschaften

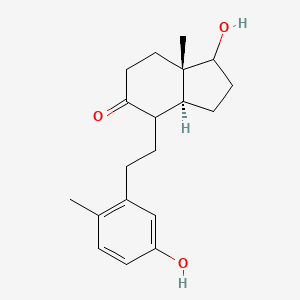

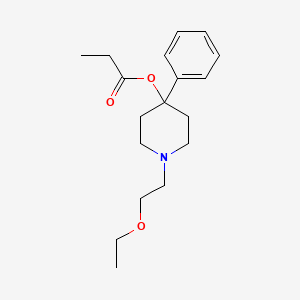

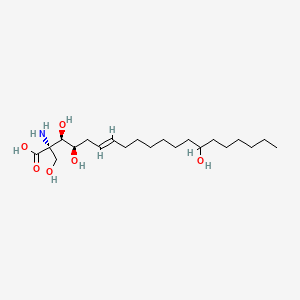

Molekularformel |

C25H48N2O5 |

|---|---|

Molekulargewicht |

456.7 g/mol |

IUPAC-Name |

10-[(2R,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |

InChI |

InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22-,23+,25-/m0/s1 |

InChI-Schlüssel |

RSMFLBIGOXZFRL-ADTGDHJBSA-N |

Isomerische SMILES |

CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)N)O)CC)CC |

Kanonische SMILES |

CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |

Synonyme |

fluvirucin B2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[(2-Methyl-2'-trifluoromethyl-[1,1'-biphenyl]-4-yl)carbonyl]-10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-3-carboxylic acid bis-(2-hydroxy-ethyl)-amide](/img/structure/B1248799.png)